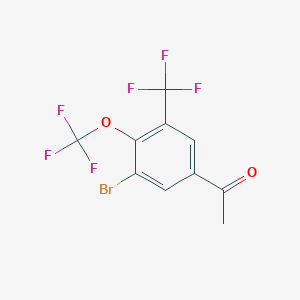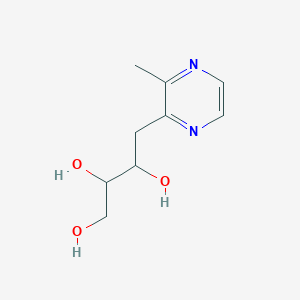
4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol is an organic compound with the molecular formula C9H14N2O3 It features a pyrazine ring substituted with a methyl group at the 3-position and a butane-1,2,3-triol chain at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-diketones.
Substitution Reactions: The methyl group is introduced at the 3-position of the pyrazine ring through electrophilic substitution reactions.
Attachment of the Butane-1,2,3-triol Chain: The butane-1,2,3-triol chain is attached to the 4-position of the pyrazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2,3-triol chain can be oxidized to form carbonyl compounds.
Reduction: The pyrazine ring can undergo reduction reactions to form dihydropyrazine derivatives.
Substitution: The methyl group and hydroxyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Dihydropyrazine derivatives.
Substitution Products: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as acetylcholinesterase and receptors like adenosine A3 receptor.
Pathways: Modulation of enzymatic activity and receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-(3-Methylpyrazin-2-yl)piperazin-1-yl]acetic acid
- **4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)-pyrimidine
Uniqueness
4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol is unique due to its specific substitution pattern and the presence of the butane-1,2,3-triol chain, which imparts distinct chemical and biological properties compared to other pyrazine derivatives.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(3-methylpyrazin-2-yl)butane-1,2,3-triol |
InChI |
InChI=1S/C9H14N2O3/c1-6-7(11-3-2-10-6)4-8(13)9(14)5-12/h2-3,8-9,12-14H,4-5H2,1H3 |
InChI Key |
KIUSNPVZHFRLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1CC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


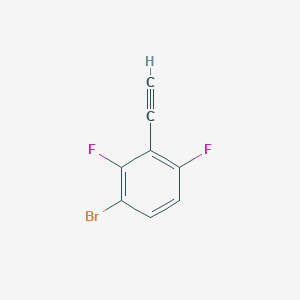
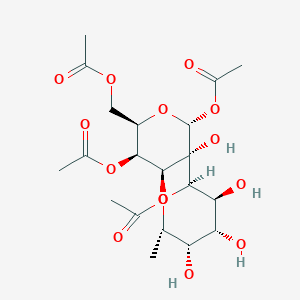
![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12844461.png)
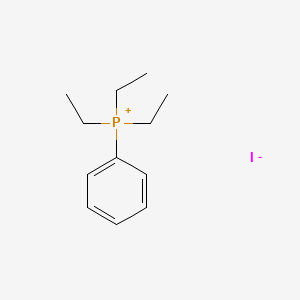
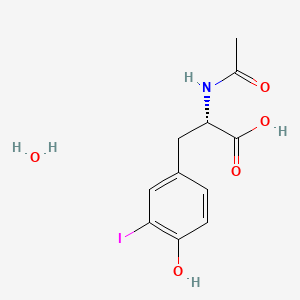

![Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate](/img/structure/B12844477.png)
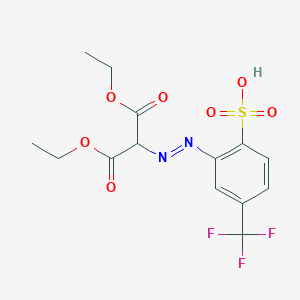
![4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12844494.png)

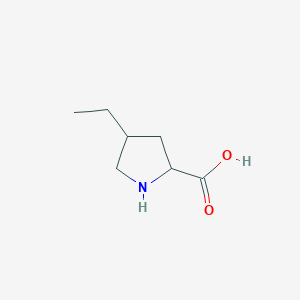
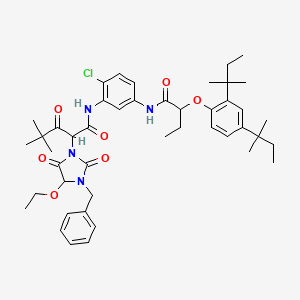
![N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12844527.png)
